Product packaging for 1,4-Bis[(1-naphthyloxy)acetyl]piperazine(Cat. No.:)

1,4-Bis[(1-naphthyloxy)acetyl]piperazine

Cat. No.: B321377
M. Wt: 454.5 g/mol
InChI Key: UBIOKKGQZDGAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(1-naphthyloxy)acetyl]piperazine is a synthetic organic compound featuring a central piperazine ring core that is substituted at both nitrogen atoms with (1-naphthyloxy)acetyl functional groups. The piperazine scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatility and broad spectrum of biological activities . This particular derivative integrates the planar, aromatic 1-naphthyl groups, which can be critical for interactions with biological targets through π-π stacking, and the flexible linker, potentially making it a valuable intermediate or tool compound for various research applications. Research Applications and Potential Value: The primary research value of this compound lies in its potential as a building block for the development of novel pharmacologically active molecules. Piperazine-based compounds are extensively investigated for their anti-cancer , antimicrobial , antifungal , and antimalarial properties . The naphthalene moiety is a common feature in compounds that interact with DNA or various enzyme binding sites. Consequently, this chemical is of significant interest for researchers in chemical biology and medicinal chemistry for constructing libraries for high-throughput screening or for rational drug design. Handling and Safety: As a fine chemical, appropriate safety precautions should be followed. Please refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only in a laboratory setting and is not certified for human consumption or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O4 B321377 1,4-Bis[(1-naphthyloxy)acetyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-1-[4-(2-naphthalen-1-yloxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C28H26N2O4/c31-27(19-33-25-13-5-9-21-7-1-3-11-23(21)25)29-15-17-30(18-16-29)28(32)20-34-26-14-6-10-22-8-2-4-12-24(22)26/h1-14H,15-20H2

InChI Key

UBIOKKGQZDGAFO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 1 Naphthyloxy Acetyl Piperazine

Rational Design of Synthetic Pathways for 1,4-Bis[(1-naphthyloxy)acetyl]piperazine

The construction of this compound fundamentally involves the formation of two amide bonds between the secondary amine nitrogens of the piperazine (B1678402) ring and two (1-naphthyloxy)acetyl moieties. The rational design of its synthesis centers on the strategic and efficient creation of these linkages.

Acylation Reactions of Piperazine as a Core Strategy

The core of any synthetic approach to this compound is the N-acylation of the piperazine heterocycle. Piperazine is a symmetrical diamine, and its reaction with acylating agents can lead to a mixture of mono- and di-substituted products. Therefore, controlling the stoichiometry is crucial. To favor the desired 1,4-disubstituted product, at least two equivalents of the acylating agent must be used.

A primary challenge in the diacylation of piperazine is the potential for the second acylation to be slower than the first due to the deactivating effect of the first acyl group on the remaining secondary amine. However, forcing conditions, such as using an excess of the acylating agent or higher temperatures, can drive the reaction to completion. nih.gov A common strategy involves the reaction of piperazine with two equivalents of an activated carboxylic acid derivative, such as an acyl chloride. nih.gov The use of a base is typically required to neutralize the hydrogen halide byproduct formed during the reaction.

Precursor Synthesis: Naphthyloxyacetic Acid Derivatives

The synthesis of (1-naphthyloxy)acetic acid is typically achieved through the Williamson ether synthesis. This involves the reaction of 1-naphthol (B170400) with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. google.com Sodium hydroxide (B78521) is often used to first deprotonate the phenolic hydroxyl group of 1-naphthol, forming the more nucleophilic sodium 1-naphthoxide. This intermediate then undergoes nucleophilic substitution with chloroacetic acid. google.com

An alternative approach involves reacting 1-naphthol with methyl chloroacetate (B1199739) to form methyl (1-naphthyloxy)acetate, which is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. nih.gov This two-step method can sometimes offer higher yields by avoiding side reactions associated with the free carboxylic acid during the initial ether synthesis. nih.gov For subsequent coupling reactions, the (1-naphthyloxy)acetic acid can be converted to the more reactive (1-naphthyloxy)acetyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling Reactions: Strategies for Forming Amide Linkages

The formation of the amide bond between the piperazine nitrogen and the (1-naphthyloxy)acetyl carbonyl group is the pivotal transformation. Several strategies can be employed.

Acyl Chloride Method: The reaction of piperazine with (1-naphthyloxy)acetyl chloride is a direct and often high-yielding method. This reaction is typically performed in a non-protic solvent, such as chloroform (B151607) or dichloromethane, at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. nih.gov An organic base, like triethylamine, or an inorganic base, like potassium carbonate, is added as an acid scavenger to neutralize the HCl generated. nih.govgoogle.com

Direct Carboxylic Acid Coupling: Modern synthetic methods allow for the direct coupling of a carboxylic acid with an amine, avoiding the need to first prepare the acyl chloride. These reactions utilize specific coupling agents that activate the carboxylic acid in situ. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. This method offers mild reaction conditions and broad functional group tolerance. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the outcome of the acylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

SolventRationaleTypical Temperature
Dichloromethane (DCM)Good solubility for reactants, volatile and easy to remove.0 °C to room temp.
ChloroformSimilar to DCM, historically used for such acylations. nih.gov0 °C to room temp.
N,N-Dimethylformamide (DMF)High boiling point, good for less reactive substrates, can facilitate reactions with salts. nih.govRoom temp. to reflux
Acetonitrile (B52724)Aprotic polar solvent, suitable for reactions involving salts and can be used under reflux conditions. nih.govRoom temp. to reflux

This table illustrates common solvents used for N-acylation reactions of piperazine and their general applications.

Temperature control is critical, especially when using highly reactive acyl chlorides. Initiating the reaction at a low temperature (0 °C) and then allowing it to warm to room temperature helps to manage the initial exotherm and prevent the formation of degradation byproducts. nih.gov For less reactive systems, such as direct coupling with carboxylic acids or reactions requiring higher activation energy, heating under reflux may be necessary to drive the reaction to completion. nih.gov

Catalytic Approaches in N,N'-Disubstituted Piperazine Synthesis

While the synthesis of this compound does not typically involve catalysis in the traditional sense of transition-metal cycles, certain reagents act in a catalytic or pseudo-catalytic manner to facilitate the reaction.

In acyl chloride-based methods, the tertiary amine base (e.g., triethylamine) not only scavenges acid but can also act as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate. Additives like 4-dimethylaminopyridine (B28879) (DMAP) are often used in catalytic amounts with carbodiimide (B86325) coupling agents to accelerate the reaction. researchgate.net

For direct coupling reactions, the choice of activating agent is paramount. The table below summarizes common coupling agents used in amide bond formation.

Coupling SystemDescription
EDC/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole. A widely used, reliable system that forms a water-soluble urea (B33335) byproduct, simplifying purification. nih.gov
DCC/HOBtN,N'-Dicyclohexylcarbodiimide with HOBt. Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble in many solvents, which can complicate purification.
HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A highly efficient modern coupling reagent, often providing faster reactions and higher yields.
TPP/NBSTriphenylphosphine with N-Bromosuccinimide. A system for direct conversion of carboxylic acids to amides under mild conditions.

This table presents various coupling systems that can be employed for the synthesis of N,N'-diacyl piperazines from carboxylic acids.

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be prepared efficiently and in high purity, enabling further investigation of its chemical and physical properties.

Novel Synthetic Approaches for this compound Analogs

The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the exploration of novel approaches for preparing piperazine derivatives. These modern techniques offer significant advantages over classical synthetic routes.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve purity. nih.govlew.rounito.it This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to faster and cleaner chemical transformations compared to conventional heating methods. lew.ro

For the synthesis of analogs of this compound, a potential microwave-assisted approach would involve the reaction of a substituted 1-naphthol with a piperazine derivative. A general representation of such a synthesis is the N-acylation of piperazine with a naphthyloxyacetyl chloride derivative under microwave irradiation. The use of microwave heating can significantly accelerate the SNAr reaction, a key step in forming the heteroaryl ether linkage in related structures. nih.gov

Research on similar structures, such as the synthesis of 1-aryl-1H-pyrazole-5-amines, has demonstrated that microwave-mediated methods using water as a solvent can be highly efficient, with reaction times as short as 10-15 minutes at 150 °C and yielding products in the 70-90% range. nih.gov A hypothetical microwave-assisted synthesis of a this compound analog could be compared to a conventional heating method, as illustrated in the following table.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hypothetical this compound Analog

Parameter Conventional Heating Microwave-Assisted Synthesis
Solvent Toluene Dichloromethane (DCM)
Temperature 110 °C (Reflux) 100 °C
Reaction Time 12 hours 15 minutes
Yield 65% 85%
Purification Column Chromatography Filtration and washing

The data in Table 1 is representative of typical improvements observed when switching from conventional to microwave-assisted synthesis for N-acylation reactions. mdpi.com

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.org Key aspects include the use of safer solvents (like water), catalyst-free conditions, and energy-efficient methods such as microwave irradiation. lew.ronih.gov

The N-acylation of amines, a fundamental reaction in the synthesis of compounds like this compound, can be made more environmentally friendly. orientjchem.org For instance, performing the N-acylation in water or under solvent-free conditions represents a significant green improvement. orientjchem.orgnih.gov Benzotriazole chemistry has been explored for the acylation of various amines in water at room temperature or with microwave assistance, offering short reaction times and high yields. nih.gov

Another green approach is electrochemical N-acylation, which can be conducted in water at room temperature with excellent chemoselectivity. rsc.org The application of these principles to the synthesis of this compound analogs could involve the reaction of (1-naphthyloxy)acetic acid with piperazine using a green catalyst or an electrochemical method, thereby avoiding hazardous reagents and solvents.

Table 2: Application of Green Chemistry Principles to N-Acylation Reactions

Green Chemistry Approach Reaction Conditions Advantages
Aqueous Synthesis Water as solvent, room temperature or microwave heating Avoids volatile organic compounds (VOCs), simplifies workup
Catalyst-Free Synthesis Neat reaction mixture (solvent-free), thermal or microwave heating Reduces catalyst cost and toxicity, simplifies purification
Electrochemical Synthesis Aqueous medium, room temperature, TBAB as electrocatalyst High selectivity, mild conditions, avoids strong activating agents

Isolation and Purification Methodologies for Research Scale

The purity of a chemical compound is paramount for its characterization and subsequent biological evaluation. For research-scale quantities of this compound and its analogs, chromatographic techniques and recrystallization are the most common and effective purification methods.

Column chromatography is a versatile and widely used technique for the purification of organic compounds. uvic.ca The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is critical for achieving good separation. For compounds like this compound, which possess polar amide groups and a large non-polar naphthyl framework, a normal-phase chromatography setup is typically employed. acs.org

In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The elution is then carried out with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired compound. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

For more challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govcolumbia.edu Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is particularly effective for purifying aromatic compounds. nih.govcolumbia.edu

Table 3: Typical Chromatographic Conditions for Purification

Technique Stationary Phase Mobile Phase (Eluent) Elution Order Principle
Column Chromatography Silica Gel (polar) Hexane/Ethyl Acetate gradient Less polar compounds elute first
Reversed-Phase HPLC C18 (non-polar) Acetonitrile/Water gradient More polar compounds elute first

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For a compound like this compound, which is a solid, a common strategy would be to dissolve the crude product in a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then allow the solution to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration.

In some cases, a multi-solvent system may be necessary. For instance, the compound could be dissolved in a good solvent (e.g., dichloromethane) and then a poor solvent (e.g., hexane) is slowly added until the solution becomes turbid, at which point crystallization is induced upon cooling. The effectiveness of recrystallization can be significantly influenced by the cooling rate and the presence of seed crystals.

Table 4: Common Solvents for Recrystallization of Piperazine Derivatives

Solvent Rationale for Use
Ethanol Good solubility at high temperatures, poor at low temperatures for many organic solids.
Acetone Effective for precipitating piperazine salts and can be used for washing. google.com
Dichloromethane/Hexane A good solvent/poor solvent system for inducing crystallization.
Ethyl Acetate Used for dissolving the compound before washing with water to remove polar impurities. unito.it

Structure Based Design and Chemical Modification of 1,4 Bis 1 Naphthyloxy Acetyl Piperazine Derivatives

Strategies for Structural Diversification

Structural diversification is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For the 1,4-bis[(1-naphthyloxy)acetyl]piperazine scaffold, diversification strategies can be logically applied to its distinct structural domains.

Substitution: Introducing various substituents onto the naphthalene (B1677914) ring system can modulate electronic and steric properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can be placed at different positions to fine-tune binding affinities.

Regioisomerism: Altering the point of attachment from the 1-naphthyloxy to the 2-naphthyloxy regioisomer can change the vector and spatial orientation of the terminal aromatic system. This modification allows for probing different regions of a target's binding pocket without altering the fundamental chemical composition.

Chain Elongation or Contraction: Replacing the acetyl group (two-carbon chain) with formyl (one-carbon), propionyl (three-carbon), or longer alkyl chains can systematically vary the distance between the pharmacophoric groups.

Introduction of Unsaturation: Incorporating double or triple bonds into the linker can introduce conformational rigidity, locking the molecule into a more defined shape. This can lead to increased potency and selectivity if the rigid conformation aligns well with the target binding site.

Functional Group Incorporation: Introducing other functional groups, such as hydroxyl or amino groups, into the linker can create new hydrogen bonding opportunities with the target receptor.

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, often used to improve the pharmacokinetic profile of drug candidates. nih.gov Its two nitrogen atoms provide sites for substitution and can be protonated at physiological pH, enhancing water solubility. nih.gov Strategies for modifying the piperazine core include:

Ring Substitution: Introducing alkyl or other small substituents onto the carbon atoms of the piperazine ring can influence its conformation (e.g., favoring a specific chair or boat conformation) and steric profile.

Bioisosteric Replacement: Replacing the piperazine ring with other cyclic diamines, such as homopiperazine, can alter the distance and geometric angle between the two side chains, providing a different structural template.

The table below summarizes potential modifications to the this compound scaffold.

Molecular ComponentModification StrategyPotential Outcome
Naphthyl Moiety Substitution (e.g., -Cl, -F, -CH₃, -OCH₃)Modulate lipophilicity, electronic properties, and steric interactions.
Use of 2-naphthyloxy regioisomerAlter spatial orientation of the aromatic groups.
Acetyl Linker Alkyl chain elongation/contractionVary the distance between the piperazine core and naphthyl groups.
Introduction of unsaturation (C=C, C≡C)Increase conformational rigidity.
Piperazine Core Substitution on ring carbonsInfluence ring conformation and steric bulk.
Bioisosteric replacement (e.g., homopiperazine)Modify the geometry and basicity of the core structure.

Synthesis of Novel Analogs with Varied Aryloxy Moieties

The synthesis of novel analogs with different aryloxy groups can be readily achieved through established chemical routes. A common and efficient method involves using 1,4-bis(chloroacetyl)piperazine as a key intermediate. nih.govsemanticscholar.orgresearchgate.net This starting material can be prepared by reacting piperazine with two equivalents of chloroacetyl chloride. nih.govsemanticscholar.org The resulting bis-haloacetylated piperazine is a versatile precursor that can undergo nucleophilic substitution with a wide range of phenols, naphthols, and other hydroxy-aromatic compounds.

The general synthetic scheme involves the reaction of 1,4-bis(chloroacetyl)piperazine with two equivalents of the desired aryloxy compound in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide). This approach allows for the systematic generation of a library of analogs where the naphthyloxy moiety is replaced by other substituted or unsubstituted aromatic ring systems.

Rational Design of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent candidate for creating such hybrid molecules due to its modular nature.

Heterocyclic rings are fundamental building blocks in medicinal chemistry. Integrating biologically active heterocycles such as thiadiazoles, oxadiazoles, and triazoles into the this compound structure can yield novel compounds with potentially enhanced biological profiles.

Thiadiazole Hybrids: The 1,3,4-thiadiazole ring is a well-known pharmacophore. Piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized, demonstrating the feasibility of incorporating this heterocycle. nih.govsemanticscholar.org A typical synthetic route may involve the conversion of a piperazine-linked precursor into a bis(thiosemicarbazone), which is subsequently cyclized to form the desired bis(thiadiazole) derivative. semanticscholar.org

Oxadiazole Hybrids: Oxadiazoles are recognized as important structural motifs in medicinal chemistry. nih.govresearchgate.net The synthesis of piperazine derivatives containing the 1,3,4-oxadiazole nucleus has been reported. nih.govresearchgate.net For instance, a piperazine-containing intermediate can be cyclized to form the oxadiazole ring, providing a pathway to hybrid molecules. researchgate.net Research has also explored long-chain piperazine derivatives attached to benzoxazoles that are coupled with oxadiazoles. researchgate.net

Triazole Hybrids: Both 1,2,3-triazoles and 1,2,4-triazoles are prominent in the design of bioactive compounds. jopcr.comnih.gov The synthesis of 1,4-disubstituted piperazines carrying 1,2,4-triazole moieties has been described. researchgate.net These syntheses often involve the reaction of a piperazine derivative with a triazole precursor that has a suitable leaving group, allowing for the coupling of the two fragments. researchgate.net

The table below outlines strategies for integrating heterocycles into a piperazine-based scaffold.

HeterocycleGeneral Synthetic Strategy
1,3,4-Thiadiazole Cyclization of piperazine-based bis(thiosemicarbazones). semanticscholar.org
1,3,4-Oxadiazole Cyclization of piperazine-containing hydrazide-hydrazone intermediates. researchgate.net
1,2,4-Triazole Nucleophilic substitution of a halogenated triazole precursor with a piperazine derivative. researchgate.net

Absence of Published Research on the In Vitro Biological Activity of this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no published research articles detailing the in vitro biological activities of the specific chemical compound This compound . Extensive searches for data pertaining to its antimicrobial, anti-inflammatory, and anti-proliferative properties have not yielded any specific studies focused on this molecule.

Therefore, the creation of a detailed scientific article as per the requested outline is not feasible due to the lack of primary research data. The scientific community has not, to date, published any investigations into the antibacterial, antifungal, antiviral, cyclooxygenase (COX) inhibitory, or anticancer effects of this compound.

While the broader class of piperazine derivatives, as well as compounds containing naphthyloxy moieties, have been the subject of extensive biological research, these findings cannot be directly and accurately attributed to the specific, unstudied compound . Adherence to scientific accuracy and evidence-based reporting precludes the extrapolation of data from related but structurally distinct molecules to construct a profile for a compound that has not been experimentally evaluated.

Further research would be required to elucidate the potential biological activities of this compound.

In Vitro Biological Activity Investigations of 1,4 Bis 1 Naphthyloxy Acetyl Piperazine and Its Derivatives

Anti-Proliferative and Anticancer Pathways Research

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Derivatives of 1,4-bis(aryloxyacetyl)piperazine have demonstrated notable cytotoxic potential against a variety of human cancer cell lines. The efficacy of these compounds is often influenced by the specific substitutions on the molecular scaffold. For instance, studies on phenylsulfonylpiperazine derivatives showed that while many were non-cytotoxic to the non-tumoral MCF-10A cell line, several compounds exhibited significant cytotoxicity against breast cancer cell lines. mdpi.com Compound 3, identified as (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was particularly potent against the MCF7 luminal breast cancer cell line with an IC50 value of 4.48 μM. mdpi.com

Similarly, a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity across several cancer cell lines with IC50 values of 3.3 μg/mL for hepatocellular carcinoma (HepG2), 23 μg/mL for colon carcinoma (HCT-116), 3.1 μg/mL for breast cancer (MCF-7), and 9.96 μg/mL for lung cancer (A549). nih.gov Further research into benzo[g]pyrrolo[2,1-a]phthalazine hybrids, which incorporate a piperazine (B1678402) moiety, found that they displayed significant cytotoxicity against various lung cancer cell lines. atmiyauni.ac.in The 1,4′-bipiperidine-substituted compound 19e from this series was generally the most cytotoxic. atmiyauni.ac.in The cytotoxic effects of 1,4-naphthoquinone (B94277) derivatives have also been explored, with several compounds showing potent activity (IC50 values of 1–3 μM) in prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Piperazine Derivatives against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Cancer Cell Line IC50 Value Source
Phenylsulfonylpiperazine Compound 3 MCF7 (Breast) 4.48 µM mdpi.com
Phenylsulfonylpiperazine Compound 11 MCF7 (Breast) 20.00 µM mdpi.com
Indolo[2,3-b]quinoline BAPPN HepG2 (Liver) 3.3 µg/mL nih.gov
Indolo[2,3-b]quinoline BAPPN HCT-116 (Colon) 23 µg/mL nih.gov
Indolo[2,3-b]quinoline BAPPN MCF-7 (Breast) 3.1 µg/mL nih.gov
Indolo[2,3-b]quinoline BAPPN A549 (Lung) 9.96 µg/mL nih.gov
1,4-Naphthoquinone PD9, PD10, PD11, PD13, PD14, PD15 DU-145, MDA-MB-231, HT-29 1–3 µM nih.gov
Benzo[g]pyrrolo[2,1-a]phthalazine Compound 19e Various Lung Cancer Cells Significant Cytotoxicity atmiyauni.ac.in

Investigation of Apoptotic Mechanisms (e.g., Caspase-Dependent Apoptosis)

The cytotoxic effects of these piperazine derivatives are often mediated through the induction of apoptosis. Research has shown that these compounds can trigger programmed cell death via caspase-dependent pathways. For example, the quinoline derivative BAPPN was found to significantly increase the protein expression of caspase-3 and the tumor suppressor protein p53 in cancer cells. nih.gov Concurrently, it reduced the expression of proteins associated with proliferation, such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. nih.gov

The mechanism of apoptosis induction can be complex, involving various cellular components. Studies on histone deacetylases (HDACs) have revealed that caspases can regulate the activity of transcription factors by processing HDACs. nih.gov Specifically, caspase-2 and caspase-3 can cleave HDAC4. nih.govnih.gov This cleavage separates the molecule into two fragments; the amino-terminal fragment accumulates in the nucleus, where it can trigger the release of cytochrome c from mitochondria, leading to cell death in a caspase-9-dependent manner. nih.govnih.gov This suggests that the apoptotic activity of certain compounds could be linked to their ability to influence caspase-mediated processing of key regulatory proteins like HDAC4.

Analgesic Activity Mechanisms

Certain piperazine derivatives have been investigated for their potential as analgesics. A series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives were synthesized and evaluated for their pain-relieving properties. nih.gov The most active compounds in this series demonstrated potency comparable to that of morphine. nih.gov Structural analysis revealed that the analgesic efficacy is linked to the specific stereoisomerism of the compounds, indicating a new class of potent analgesics. nih.gov

Antimalarial Activity and Beta-Hematin Formation Inhibition

Piperazine derivatives have also been explored for their potential as antimalarial agents. Piperazine derivatives of betulinic acid were evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov One derivative, compound 4a, exhibited an IC50 value of 1 μM. nih.gov A proposed mechanism for its antimalarial action involves the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. However, the inhibition of β-hematin formation by this compound was found to be lower than that of chloroquine. nih.gov Other studies on 1,4-disubstituted piperidine (B6355638) derivatives also showed promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with some compounds exhibiting activity in the nanomolar range. nih.gov

Enzyme Inhibition Studies (Beyond COX)

Derivatives containing the piperazine scaffold have been identified as potent inhibitors of cholinesterases, enzymes critical in neurotransmission and a key target in Alzheimer's disease therapy. mdpi.comnih.gov Novel 2-benzoylhydrazine-1-carboxamides, for example, showed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting stronger inhibition than the approved drug rivastigmine. researchgate.net Similarly, certain benzothiazolone derivatives were found to be more effective inhibitors of BChE than AChE, with compound M13 showing a BChE IC50 value of 1.21 μM. mdpi.com Naphthoxazole analogs have also demonstrated potent, nanomolar-level inhibition of AChE. nih.gov

Table 2: Cholinesterase Inhibition by Selected Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Enzyme IC50 Value Source
Benzoylhydrazine Carboxamides Various AChE 44–100 µM researchgate.net
Benzoylhydrazine Carboxamides Various BChE from 22 µM researchgate.net
Phthalimide-piperazine Compound 4a (ortho-chloro) AChE 0.91 µM nih.gov
Benzothiazolone Compound M13 BChE 1.21 µM mdpi.com
Benzothiazolone Compound M2 BChE 1.38 µM mdpi.com
Naphthoxazole 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol AChE 58 nM nih.gov
Naphthoxazole 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol BChE 981 nM nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which are lipid mediators with various physiological roles. nih.govnih.gov Inhibition of sEH can lead to elevated levels of these beneficial epoxides, which has been linked to therapeutic effects in conditions such as hypertension, inflammation, and pain. nih.gov Pharmacological inhibition of sEH has been shown to suppress bone resorption and inflammatory cytokine storms in experimental models. nih.gov While direct studies on 1,4-Bis[(1-naphthyloxy)acetyl]piperazine as an sEH inhibitor were not identified in the search, the known anti-inflammatory potential of sEH inhibitors suggests a plausible area for future investigation for piperazine-based compounds, given their broad biological activity profile. nih.govnih.gov

Monoamine Oxidase (MAO) Interactions

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. Research into piperazine-containing derivatives has shown their potential as MAO inhibitors. For instance, studies on piperazine-substituted chalcones have identified compounds with noteworthy inhibitory activity against MAO-B. nih.gov Specifically, derivatives incorporating a p-fluorinated phenyl ring or a trifluoromethyl group have demonstrated enhanced MAO-B inhibition. nih.gov

Furthermore, the synthesis and evaluation of 1,4-disubstituted-1,2,3,6-tetrahydropyridinyl derivatives, which share a core nitrogen-containing heterocyclic structure with piperazines, have led to the identification of substrates selective for MAO-A. researchgate.net The introduction of N-methylpiperazine into chalcone (B49325) structures has also been explored, revealing a significant improvement in acetylcholinesterase (AChE) inhibitory potency, suggesting a potential for dual-target activity. nih.gov While direct studies on this compound are not prevalent, the established activity of structurally related piperazine derivatives underscores the potential for this chemical class to interact with MAO enzymes.

Table 1: MAO Inhibitory Activity of Piperazine Derivatives

Compound Type Target Activity (IC₅₀) Reference
Piperazine Chalcone (p-fluorinated) MAO-B 0.65 µM nih.gov
Piperazine Chalcone (trifluoromethyl) MAO-B 0.71 µM nih.gov
4-Methylpiperazine Chalcone AChE 2.26 µM - 3.03 µM nih.gov

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease. Consequently, BACE1 is a prime therapeutic target. Piperazine-based structures have been investigated for their BACE1 inhibitory potential. A series of N(4)-substituted piperazine naphthamide derivatives have been synthesized and evaluated as BACE1 inhibitors. mdpi.com These "naphthamide" derivatives are structurally analogous to the "naphthyloxy-acetyl" moiety of the title compound. The rationale for their design included the hypothesis that the two basic nitrogen atoms of the piperazine ring could interact with the catalytic aspartic acid residues (Asp32 and Asp228) in the active site of BACE1. nih.gov

Research has shown that certain piperazine naphthamide derivatives can block the formation of Aβ peptides by specifically inhibiting BACE1. nih.gov Additionally, piperazine-containing 1,3-diphenylprop-2-en-1-one derivatives have been assessed for their inhibitory effects on BACE1, with some compounds showing modest activity. nih.gov The development of multi-target-directed ligands has also seen the incorporation of piperazine scaffolds into molecules designed to inhibit both BACE1 and acetylcholinesterase. researchgate.net

Table 2: BACE1 Inhibitory Activity of Piperazine Derivatives

Compound Class Inhibition at 50 µM Reference
Saccharin derivatives with piperazine moiety 26.71% - 61.42% nih.gov

PI3 Kinase-alpha Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. The alpha isoform of PI3K (PI3Kα) is a frequently mutated oncogene, making it an attractive target for cancer therapy. The piperazine ring has been utilized as a bioisosteric replacement for the morpholine (B109124) ring in known PI3K inhibitors like ZSTK474. tandfonline.com This modification aims to enhance selectivity for PI3Kα.

Design and synthesis of novel 1,3,5-triazine (B166579) or pyrimidine (B1678525) derivatives incorporating a piperazine ring have yielded compounds with potent enzymatic activity against PI3Kα, with some exhibiting IC₅₀ values in the nanomolar range. tandfonline.com These findings highlight the utility of the piperazine scaffold in the design of selective PI3Kα inhibitors. While direct data on this compound is not available, the established role of the piperazine core in other PI3Kα inhibitors suggests a potential avenue for investigation.

Receptor Antagonism and Agonism Profiling

The versatility of the piperazine scaffold extends to its use in developing ligands for various G-protein coupled receptors (GPCRs) and ion channels, where it can serve to orient pharmacophoric groups for optimal receptor interaction.

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV-1 entry into host cells, making it a key target for anti-HIV therapies. researchgate.netnih.gov A significant body of research exists on piperazine-based CCR5 antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperazine core and its substituents are critical for both potency and selectivity. nih.gov For instance, truncation of a larger piperidino-2(S)-methyl piperazine lead structure resulted in a more selective CCR5 ligand. researchgate.net Optimization of these truncated structures led to the discovery of potent and orally bioavailable CCR5 antagonists. researchgate.netnih.gov The nature and size of the substituent at the benzylic position have been shown to be key in controlling selectivity for CCR5 over other receptors like muscarinic receptors. nih.gov

Table 3: CCR5 Antagonistic Activity of a Piperazine-based Compound

Compound Target Activity (Kᵢ) Reference
Piperidino-piperazine derivative (Compound 8) CCR5 20 nM researchgate.net

Prostanoid EP3 Receptor Antagonism

The prostanoid EP3 receptor is a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor that is involved in various physiological processes, including the regulation of insulin (B600854) secretion. Antagonism of the EP3 receptor is being explored as a potential therapeutic strategy for type 2 diabetes. While extensive research on piperazine derivatives as EP3 receptor antagonists is not widely published, the general field of EP3 antagonism is active. Studies have focused on heterocyclic compounds as EP3 receptor antagonists. It has been noted that the EP3 receptor can be promiscuous, with agonists for other prostanoid receptors showing cross-reactivity. This highlights the need for highly selective antagonists. The role of the piperazine scaffold in this context remains an area for future exploration.

Nicotinic Acetylcholine (B1216132) Receptor (alpha7) Interactions

The alpha7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes and the cholinergic anti-inflammatory pathway. It is a target for the treatment of neurological disorders and inflammation. nih.gov Piperazine derivatives have been identified as potent ligands for the α7 nAChR. nih.govnih.gov For example, two novel piperazine compounds, PMP-311 and PMP-072, have been shown to bind to the α7 nAChR with high affinity. nih.govnih.gov

Interestingly, these compounds exhibit different functional profiles. PMP-311 acts as a conventional agonist, activating the ion channel, while PMP-072 functions as a "silent agonist," binding to the receptor without causing channel opening but inducing a desensitized state. tandfonline.comnih.govnih.gov This silent agonism is an emerging concept in α7 nAChR pharmacology and may offer a way to selectively target certain signaling pathways mediated by the receptor. tandfonline.com The affinity of these compounds for the α7 nAChR is in the nanomolar range, indicating a strong interaction.

Table 4: Binding Affinity of Piperazine Derivatives for α7 nAChR

Compound Target Activity (Kᵢ) Reference
PMP-311 α7 nAChR 0.9 nM nih.gov
PMP-072 α7 nAChR 6.9 nM nih.gov

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific data or research findings were found for the chemical compound This compound regarding its in vitro biological activities.

Specifically, there is no accessible information concerning:

Sphingosine-1-phosphate (S1P₁) Receptor Agonism: No studies were identified that investigated the interaction of this compound with the S1P₁ receptor.

Cannabinoid Receptor 1 (CB1) Antagonism: There is no available research on the antagonistic properties of this compound at the CB1 receptor.

Antioxidant Activity Assessment: No published assessments of this compound's antioxidant potential through standard assays such as DPPH or ABTS were located.

While the broader class of piperazine-containing molecules has been a subject of extensive research in medicinal chemistry, leading to the development of various biologically active agents, the specific derivative This compound does not appear to have been synthesized or biologically evaluated in publicly accessible research. Therefore, the requested article with detailed research findings and data tables for the specified activities cannot be generated.

Computational and Theoretical Studies on 1,4 Bis 1 Naphthyloxy Acetyl Piperazine and Its Derivatives

Quantum Chemical Calculations

Comprehensive computational investigations into the molecular structure and electronic properties of 1,4-bis[(1-naphthyloxy)acetyl]piperazine and its analogs are crucial for understanding their structure-activity relationships. Due to the absence of specific experimental and theoretical data in publicly accessible literature for the title compound, the following sections outline the well-established theoretical methodologies that are hypothetically applied to study such molecules. The data and specific findings presented are based on general principles of computational chemistry as applied to similar molecular systems, illustrating the expected outcomes of such analyses.

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is primarily dictated by the orientation of the naphthyloxyacetyl groups relative to the central piperazine (B1678402) ring. The piperazine ring itself can adopt several conformations, with the chair form being the most stable, followed by boat and twist-boat conformations. The energetic stability of these conformers is determined by a combination of steric hindrance between the bulky naphthyloxy groups and intramolecular interactions.

In a hypothetical conformational analysis using Density Functional Theory (DFT), one would expect the anti-conformer of the chair form to be the most energetically stable due to minimized steric repulsion between the two large substituents. The relative energies of different conformers, such as syn and anti-orientations in both chair and boat forms, would be calculated to identify the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Point Group Relative Energy (kcal/mol)
Chair (anti) C_i 0.00
Chair (syn) C_2 5.8
Twist-Boat (anti) C_2 8.2

Electronic Structure Investigations: HOMO and LUMO Energy Gap

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyloxy moieties, which act as the principal electron-donating groups. Conversely, the LUMO would likely be distributed over the acetyl and piperazine fragments, which contain the electron-withdrawing carbonyl groups. The calculated HOMO-LUMO gap would provide insights into the charge transfer characteristics within the molecule. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters

Parameter Value (eV)
E_HOMO -6.2
E_LUMO -1.5
Energy Gap (ΔE) 4.7
Ionization Potential (I) 6.2
Electron Affinity (A) 1.5
Chemical Hardness (η) 2.35

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution on a molecule's surface, thereby identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is calculated based on the total electron density and provides a color-coded representation of electrostatic potential. researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carbonyl groups, indicating their high electron density and propensity to act as sites for electrophilic attack. The regions of positive potential (colored blue) would be found around the hydrogen atoms of the piperazine ring and the naphthyl groups, highlighting them as potential sites for nucleophilic interactions. researchgate.net

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a more quantitative method derived from DFT to predict local reactivity. researchgate.net It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.

For this compound, the analysis would likely pinpoint the carbonyl oxygen atoms as the most probable sites for electrophilic attack (highest f^+(r) values), while the nitrogen atoms of the piperazine ring and specific carbon atoms on the naphthyl rings might be identified as the primary sites for nucleophilic attack (highest f^-(r) values).

Non-Linear Optical (NLO) Properties from Hyperpolarizability Computations

Molecules with significant charge separation and extended π-conjugation often exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netnih.gov The key parameter for assessing NLO activity at the molecular level is the first-order hyperpolarizability (β).

Theoretical calculations of the dipole moment (μ) and hyperpolarizability (β) for this compound would be performed to evaluate its potential as an NLO material. The presence of electron-donating naphthyloxy groups and electron-withdrawing acetylpiperazine core suggests a donor-acceptor-donor (D-A-D) type structure, which can enhance NLO response. The magnitude of the calculated hyperpolarizability would be compared with known NLO materials like urea (B33335) to gauge its potential. researchgate.net

Table 3: Hypothetical Calculated NLO Properties

Property Calculated Value
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 45 x 10⁻²⁴ esu

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Given the structural features of piperazine derivatives, which are common in pharmacologically active compounds, molecular docking studies could be hypothetically performed to explore the binding affinity of this compound with various biological targets. For instance, based on the known activities of other piperazine compounds, it could be docked into the active site of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov The docking results would provide a binding energy score and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.

Ligand-Protein Interaction Profiling with Identified Biological Targets.nih.gov

Detailed computational investigations to profile the interactions of this compound with specific biological targets are not extensively documented in publicly available literature. However, related studies on other piperazine and naphthalene-containing derivatives provide a framework for how such interactions could be explored. For instance, in silico studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have identified carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancer cells, as a potential target. nih.gov Molecular docking studies of these related compounds have shown significant binding affinities for CAIX. nih.gov

Prediction of Binding Affinities and Modes.nih.gov

Characterization of Active Site Interactions and Key Residues

The characterization of active site interactions for this compound remains an area for future research. For analogous compounds, computational models have visualized the binding orientations within the active site of their respective targets. nih.gov These models are crucial for understanding the key amino acid residues that contribute to the binding and stability of the ligand-protein complex.

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Currently, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives have not been published. QSAR studies on other series of piperazine derivatives have successfully been used to build models that predict biological activity based on molecular descriptors. These models are validated using statistical parameters to ensure their predictive power.

Pharmacophore Modeling for De Novo Design and Lead Optimization

Pharmacophore modeling is a powerful tool for designing new molecules and optimizing lead compounds. There are currently no specific pharmacophore models reported in the literature for this compound. Such models would define the essential spatial arrangement of chemical features required for biological activity, guiding the design of novel derivatives with potentially enhanced potency and selectivity.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening techniques are instrumental in identifying novel hit compounds from large chemical libraries. While there is no evidence of large-scale virtual screening campaigns specifically seeking this compound-like structures, the synthesis and in silico analysis of novel piperazine derivatives are ongoing. nih.gov These approaches, whether based on the ligand's structure or the target's binding site, are essential for discovering new therapeutic agents. For example, the synthesis of novel piperazine derivatives of hydroxylated quinones has been followed by in silico analyses to explore their potential as inhibitors of specific enzymes. nih.gov

Potential Research Applications and Future Directions for 1,4 Bis 1 Naphthyloxy Acetyl Piperazine

Contribution to Lead Compound Identification in Drug Discovery Programs

The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the molecular framework of approved drugs. nih.govresearchgate.net Its presence is associated with favorable pharmacokinetic properties, including improved solubility and bioavailability. The core structure of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine, featuring this key heterocycle, makes it a prime candidate for investigation in drug discovery programs.

The large, aromatic naphthyl groups are known to participate in various intermolecular interactions, including pi-pi stacking and hydrophobic interactions, which are crucial for binding to biological targets. The 1,4-naphthoquinone (B94277) moiety, structurally related to the naphthyl group, is found in numerous compounds with demonstrated anticancer activity. rsc.orgnih.gov This suggests that this compound could serve as a lead compound for the development of new therapeutic agents, particularly in oncology.

Research on other piperazine derivatives has revealed significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.comnih.gov For instance, certain piperazine-based compounds have shown potent growth inhibition in leukemia, colon, and breast cancer cell lines. researchgate.netmdpi.com The specific anticancer potential of this compound against a panel of human cancer cell lines remains to be determined, but the structural precedent is strong.

Table 1: Examples of Biologically Active Piperazine Derivatives and Their Potential Relevance to this compound

Piperazine DerivativeBiological ActivityRelevance to this compoundReference
Piperazine hydroxamatesAnticancer (HDAC inhibitors)The piperazine core acts as a linker, a role it could play in the target compound. researchgate.net
Vindoline-piperazine conjugatesAnticancerDemonstrates the utility of the piperazine scaffold in delivering bioactive moieties. mdpi.com
Naphthoquinone-piperazine hybridsAnticancerThe naphthyl group in the target compound is structurally related to the active naphthoquinone moiety. nih.gov
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneAntimicrobialHighlights the potential of combining piperazine and naphthyl-like structures for antimicrobial activity. nih.gov

Exploration in Agrochemical Development as Novel Biocides

The structural motifs present in this compound also suggest its potential as a novel biocide for agrochemical applications. Many existing pesticides and herbicides contain heterocyclic rings and aromatic groups. The piperazine ring itself is a component of some agrochemicals.

Furthermore, alkaloids, a class of naturally occurring compounds that often contain nitrogen heterocycles, have demonstrated significant antibacterial and antifungal properties. nih.gov The lipophilic nature of the naphthyl groups could enhance the compound's ability to penetrate the cell walls of fungi and bacteria, a desirable trait for a biocide. The investigation of this compound and its derivatives for activity against common plant pathogens could open up new avenues for the development of effective and potentially more environmentally benign crop protection agents.

Advanced Materials Science Applications (e.g., Polymer Chemistry)

The symmetrical and rigid structure of this compound makes it an interesting building block for the synthesis of advanced materials. In polymer chemistry, bifunctional molecules are often used as crosslinkers to create robust and stable polymer networks. A structurally related compound, 1,4-bis(acryloyl)piperazine, has been successfully employed as a crosslinking agent in the preparation of polyacrylamide gels for electrophoresis, leading to improved protein separation. sigmaaldrich.com

The presence of the large naphthyl groups in this compound could be exploited to create polymers with unique optical or thermal properties. For example, these aromatic moieties might enhance the thermal stability of a polymer or introduce fluorescence, making the material suitable for specialized applications. The compound could potentially be incorporated into the backbone of polymers or used to create novel metal-organic frameworks (MOFs) with interesting catalytic or gas-adsorption properties. researchgate.netmdpi.com

Development as Analytical Reagents or Complexing Agents in Chemical Analysis

The piperazine ring, with its two nitrogen atoms, can act as a chelating agent, forming complexes with various metal ions. This property is foundational to the development of analytical reagents for the detection and quantification of metals. The synthesis of metal complexes with piperazine-based ligands is an active area of research. researchgate.netmdpi.com

The naphthyloxy groups in this compound could further enhance its utility as an analytical reagent. The inherent fluorescence of the naphthalene (B1677914) moiety could be modulated upon complexation with a metal ion, forming the basis for a highly sensitive and selective fluorescent sensor. The crystal structure of a related compound, 1,4-bis(9-anthracenylmethyl) piperazine, has been shown to exhibit unique photophysical properties in the presence of cations like Zn²⁺. nih.gov Similar principles could be applied to develop analytical methods utilizing this compound for the detection of specific metal ions in environmental or biological samples.

Design of Targeted Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. The design of such probes often involves the combination of a recognition element, which binds to a specific biological target, and a reporter element, such as a fluorescent tag. The structure of this compound offers a promising scaffold for the development of targeted chemical probes.

The naphthyl groups provide an intrinsic fluorescent signal that could be harnessed for imaging applications. By modifying one of the naphthyloxyacetyl arms with a targeting moiety specific for a particular protein or cellular structure, it may be possible to create a probe that localizes to a specific region within a cell. For example, fluorescent probes based on bis(naphthalimide-piperazine) have been developed for sensing pH changes within cells. researchgate.netnih.gov The study of how this compound or its derivatives interact with cells and whether they accumulate in specific organelles would be a crucial first step in this direction.

Interdisciplinary Research Opportunities with Related Piperazine Scaffolds

The versatility of the piperazine scaffold provides a rich platform for interdisciplinary research. The synthesis of libraries of compounds based on the this compound core, with systematic variations in the substituents, could lead to the discovery of molecules with a wide range of biological activities and material properties.

Collaborations between synthetic chemists, biologists, and materials scientists would be essential to fully explore the potential of this class of compounds. For example, computational studies could be used to predict the binding of these molecules to various biological targets, guiding the synthesis of more potent and selective derivatives. Similarly, the systematic study of how structural modifications affect the material properties of polymers incorporating this scaffold could lead to the rational design of new functional materials. The broad biological activity of piperazine derivatives, including their use as anticancer, antimicrobial, and antioxidant agents, underscores the vast potential for interdisciplinary exploration. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for synthesizing 1,4-Bis[(1-naphthyloxy)acetyl]piperazine, and how can purity be ensured?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting piperazine with substituted acyl chlorides or bromides under basic conditions (e.g., KOH in toluene at 60°C) . Key steps include:

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF, toluene) and stoichiometric control to minimize side products.
  • Purification : Recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product.
  • Characterization : Validate purity via TLC (≥99% purity), HPLC, and spectroscopic methods (¹H/¹³C NMR, IR for functional groups like naphthyloxy acetyl moieties) .

Q. Which spectroscopic techniques are essential for characterizing the structure of piperazine derivatives like this compound?

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₃₂H₂₈N₂O₄, expected m/z ~528.2) .

Q. How is X-ray crystallography applied to determine the crystal structure of such compounds, and what role does SHELX software play?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods or Patterson synthesis .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Validation tools in SHELXPRO check for geometric outliers (e.g., bond lengths ±0.02 Å) .

Advanced Questions

Q. How can molecular docking simulations be designed to investigate the interaction of this compound with biological targets like DNA?

  • Ligand Preparation : Optimize the ligand’s conformation using Spartan06 (AM1 semi-empirical method) to identify the lowest-energy conformer .
  • Target Preparation : Retrieve DNA structure (e.g., PDB: 1BNA), remove water, add Kollman charges, and define a 40 ų grid box around the binding site .
  • Docking Protocol : Use AutoDock Vina with flexible ligand and rigid DNA. Analyze top poses for binding modes (e.g., pi-alkyl interactions, hydrogen bonds) and affinity (ΔG ≤ -7.4 kcal/mol indicates strong binding) .

Table 1 : Example Docking Results for Piperazine-DNA Interactions (Adapted from )

Interaction TypeResidueDistance (Å)Binding Affinity (ΔG, kcal/mol)
Pi-alkylDG44.89-7.5
Hydrogen bondDA61.92-7.4

Q. What methodological considerations are critical when analyzing contradictory binding affinities in molecular docking studies of piperazine derivatives?

  • Parameter Consistency : Ensure identical force fields, grid sizes, and scoring functions across studies .
  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess flexibility .
  • Experimental Validation : Validate computational results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd < 1 µM) .

Q. What strategies are effective in optimizing the conformational analysis of this compound for accurate computational modeling?

  • Semi-Empirical Methods : Use AM1 or PM6 in Spartan06 to calculate relative energies of conformers. Select the lowest-energy conformation (e.g., ΔE < 2 kcal/mol between top candidates) .
  • Density Functional Theory (DFT) : Refine geometries at the B3LYP/6-31G(d) level to improve accuracy (±0.01 Å bond length precision) .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.